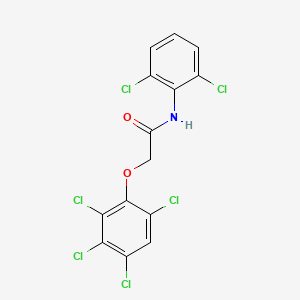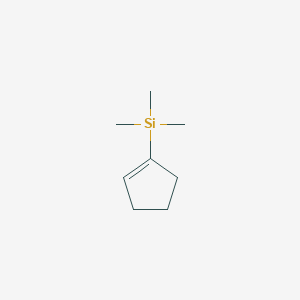
Silane, cyclopentenyltrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, cyclopentenyltrimethyl- is an organosilicon compound characterized by the presence of a cyclopentene ring attached to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, cyclopentenyltrimethyl- typically involves the reaction of cyclopentadiene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate cyclopentenyl anion, which then reacts with trimethylchlorosilane to yield the desired product .
Industrial Production Methods
Industrial production of Silane, cyclopentenyltrimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, cyclopentenyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Silane, cyclopentenyltrimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological applications.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Silane, cyclopentenyltrimethyl- exerts its effects involves the formation of stable silicon-carbon bonds. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and facilitating its use in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the interaction with organic molecules in synthesis or surface modification in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylcyclopentane: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclopentadienyltrimethylsilane: Contains a cyclopentadienyl ring instead of a cyclopentenyl ring.
Trimethylsilylcyclohexane: Features a cyclohexane ring instead of a cyclopentene ring.
Uniqueness
Silane, cyclopentenyltrimethyl- is unique due to the presence of the cyclopentene ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
14579-07-8 |
|---|---|
Molekularformel |
C8H16Si |
Molekulargewicht |
140.30 g/mol |
IUPAC-Name |
cyclopenten-1-yl(trimethyl)silane |
InChI |
InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
NCRSFPYUKGCMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


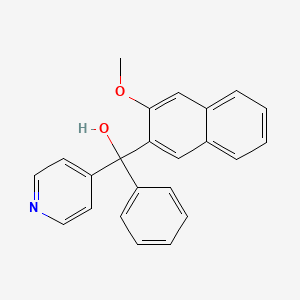
![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)

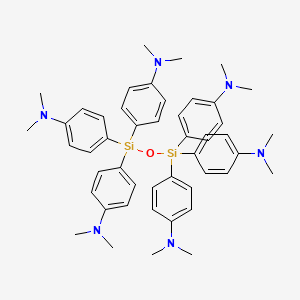
![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide](/img/structure/B11946188.png)


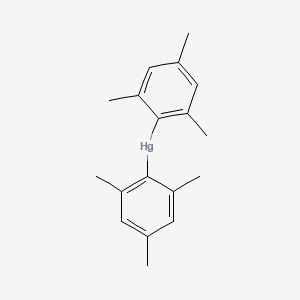

![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)
![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)
